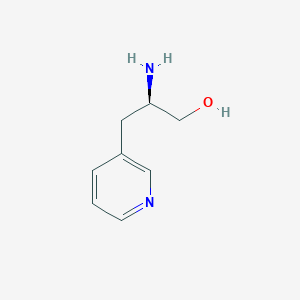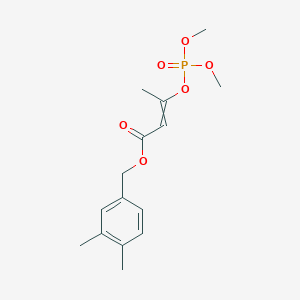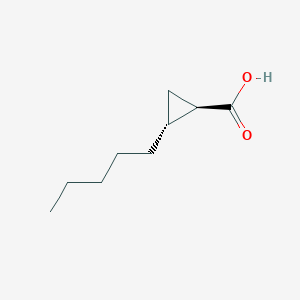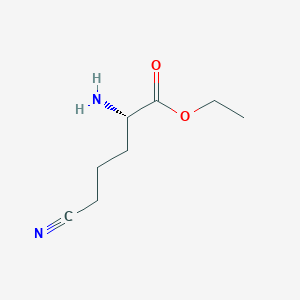
Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- is a chemical compound with the molecular formula C14-H19-N-O4 and a molecular weight of 265.34 . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of an acetyl group and a butoxyphenylacetyl group attached to the hydroxylamine moiety.
Preparation Methods
The synthesis of Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- involves several steps. One common method includes the reaction of hydroxylamine with acetic anhydride to form O-acetylhydroxylamine. This intermediate is then reacted with p-butoxyphenylacetyl chloride under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The acetyl and butoxyphenylacetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its role as a mutagen.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- involves its interaction with molecular targets through its functional groups. The acetyl and butoxyphenylacetyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Hydroxylamine, O-acetyl-N-(p-butoxyphenylacetyl)- can be compared with other hydroxylamine derivatives, such as:
O-benzoylhydroxylamine: Known for its use as an electrophilic aminating reagent.
Hydroxylamine-O-sulfonic acid: Used as a source of the amino group in various reactions.
2,4-dinitrophenylhydroxylamine: Another electrophilic aminating agent with different reactivity.
Properties
CAS No. |
77372-67-9 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
[[2-(4-butoxyphenyl)acetyl]amino] acetate |
InChI |
InChI=1S/C14H19NO4/c1-3-4-9-18-13-7-5-12(6-8-13)10-14(17)15-19-11(2)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI Key |
CYACPJGPSDSRQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)

![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)

![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)

